methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-8,14-dihydroxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate
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Overview
Description
3,16-DIDEOXYMEXICANOLIDE-3beta-DIOL is a chemical compound with a molecular weight of 472.25 and a molecular formula of C_30H_48O_4 . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
3,16-DIDEOXYMEXICANOLIDE-3beta-DIOL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
3,16-DIDEOXYMEXICANOLIDE-3beta-DIOL has several scientific research applications, including:
Chemistry: It is used as a model compound to study various organic reactions and mechanisms.
Biology: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,16-DIDEOXYMEXICANOLIDE-3beta-DIOL involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
3,16-DIDEOXYMEXICANOLIDE-3beta-DIOL can be compared with other similar compounds, such as:
3,16-Dideoxymexicanolide-3alpha-diol: This compound has a similar structure but differs in the stereochemistry at the 3-position.
3,3′-Diindolylmethane: Although structurally different, it shares some biological activities with 3,16-DIDEOXYMEXICANOLIDE-3beta-DIOL.
The uniqueness of 3,16-DIDEOXYMEXICANOLIDE-3beta-DIOL lies in its specific structure and the resulting properties, which make it a valuable compound for various scientific studies .
Properties
Molecular Formula |
C27H36O7 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-8,14-dihydroxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |
InChI |
InChI=1S/C27H36O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,13,16-17,19,21-22,24,29-30H,6,8,10-12H2,1-5H3/t16-,17?,19-,21?,22-,24-,26+,27+/m0/s1 |
InChI Key |
CNSUXOYAIZBGRY-AJTZKIQZSA-N |
Isomeric SMILES |
C[C@@]12CCC3C(=C1CC(O[C@H]2C4=COC=C4)O)C[C@H]5[C@@H](C([C@@H]([C@@]3(C5=O)C)CC(=O)OC)(C)C)O |
Canonical SMILES |
CC1(C(C2(C3CCC4(C(OC(CC4=C3CC(C1O)C2=O)O)C5=COC=C5)C)C)CC(=O)OC)C |
Origin of Product |
United States |
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